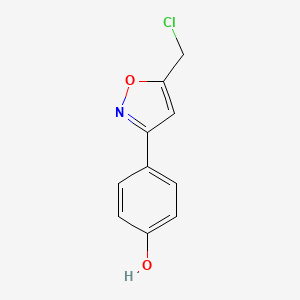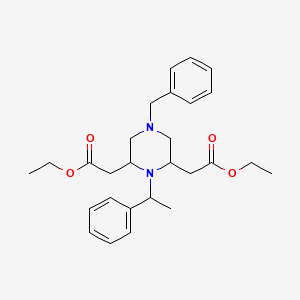
4-(5-(Chloromethyl)isoxazol-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(Chloromethyl)isoxazol-3-yl)phenol is a chemical compound that features an isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of aldoximes with 2,3-dichloro-1-propene in a one-pot synthesis . This reaction is effective for both aromatic and aliphatic aldehydes and involves the use of 2,3-dichloro-1-propene as both a solvent and reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The recovery and reuse of excess reagents, such as 2,3-dichloro-1-propene, are also crucial for cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-(Chloromethyl)isoxazol-3-yl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can modify the isoxazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Typical conditions involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the phenol and isoxazole moieties.
Applications De Recherche Scientifique
4-(5-(Chloromethyl)isoxazol-3-yl)phenol has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Chemical Biology: It can serve as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
Mécanisme D'action
The mechanism of action of 4-(5-(Chloromethyl)isoxazol-3-yl)phenol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-(Chloromethyl)isoxazol-3-yl)pyridine hydrochloride: This compound features a pyridine ring instead of a phenol group and has similar applications in medicinal chemistry.
3-(5-(Chloromethyl)isoxazol-3-yl)phenol: A positional isomer with the chloromethyl group at a different position on the isoxazole ring.
Uniqueness
4-(5-(Chloromethyl)isoxazol-3-yl)phenol is unique due to the presence of both the phenol and chloromethyl groups, which provide distinct reactivity and potential for diverse applications. The phenol group offers additional sites for functionalization, enhancing its versatility in chemical synthesis and biological studies.
Propriétés
Formule moléculaire |
C10H8ClNO2 |
|---|---|
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
4-[5-(chloromethyl)-1,2-oxazol-3-yl]phenol |
InChI |
InChI=1S/C10H8ClNO2/c11-6-9-5-10(12-14-9)7-1-3-8(13)4-2-7/h1-5,13H,6H2 |
Clé InChI |
CZMYTZJUKIUXFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NOC(=C2)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12838068.png)


![2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole](/img/structure/B12838080.png)

![Ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B12838095.png)






